BLOOD-COAGULATION FACTOR VIII)

Hemophilia A Inhibitor Development Immunogenicity

Octocog alfa (CAS 113189-02-9) is a full-length recombinant human coagulation factor VIII. Third-generation products demonstrate a low high-titer inhibitor incidence (12.7% in pediatric PUPs), favorable pharmacokinetics, and a plasma/albumin-free manufacturing process that eliminates human- and animal-derived proteins. This product is clinically preferred for initiating prophylactic therapy in young children with severe hemophilia A and meets stringent safety requirements for advanced healthcare systems. Select this rFVIII for research, pharmacoeconomic modeling, or procurement requiring the highest purity and proven immunogenicity data.

Molecular Formula C28H47F3O
Molecular Weight 0
CAS No. 113189-02-9
Cat. No. B1169038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLOOD-COAGULATION FACTOR VIII)
CAS113189-02-9
Molecular FormulaC28H47F3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 100 iu / 1000 iu / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octocog Alfa (Recombinant Factor VIII, CAS 113189-02-9) – Overview for Scientific Procurement and Clinical Differentiation


Octocog alfa (CAS 113189-02-9) is a full-length recombinant human coagulation factor VIII (rFVIII) indicated for the treatment and prophylaxis of bleeding in patients with hemophilia A (congenital factor VIII deficiency). It is produced by recombinant DNA technology in Chinese hamster ovary (CHO) cells or baby hamster kidney (BHK) cells, depending on the specific manufacturer and generation [1]. Commercially, octocog alfa is available under several brand names including Recombinate® (first-generation), Kogenate FS® (second-generation), Advate® (third-generation), and Kovaltry® (third-generation), each distinguished by specific cell lines, purification processes, and stabilizers such as human albumin, sucrose, or trehalose [2].

Octocog Alfa: Why Not All Recombinant Factor VIII Products Are Interchangeable in Clinical Practice


Despite sharing a common amino acid sequence, octocog alfa products from different manufacturers and generations exhibit clinically meaningful differences in immunogenicity, pharmacokinetics, and specific activity that preclude automatic interchangeability. Observational studies have demonstrated that the risk of developing inhibitory alloantibodies—the most serious complication of factor VIII therapy—varies significantly between octocog alfa brands, with Advate® showing a lower inhibitor incidence than Kogenate FS® in previously untreated patients (PUPs) [1]. Furthermore, manufacturing process differences, including cell line (CHO vs. BHK), purification method, and stabilizer formulation, impact post-translational modifications and immunogenic potential [2]. These factors have direct implications for product selection, procurement decisions, and clinical outcomes, underscoring the need for evidence-based differentiation rather than generic substitution.

Octocog Alfa Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Advate® (Third-Generation Octocog Alfa) Demonstrates Lower Inhibitor Incidence Than Kogenate FS® in Previously Untreated Patients

In a UK cohort study of 407 consecutive previously untreated patients (PUPs) with severe hemophilia A, the incidence of all inhibitors and high-titer inhibitors was significantly lower with Advate® (octocog alfa) compared to Kogenate Bayer/Helixate NexGen (also octocog alfa). The adjusted hazard ratio (HR) for Kogenate compared with Advate was 2.14 (95% CI 1.12–4.10; P = .02) for high-titer inhibitors and 1.75 (95% CI 1.11–2.76; P = .02) for all inhibitors, indicating a more than two-fold higher risk of high-titer inhibitor development with the second-generation product [1]. A meta-analysis by the European Medicines Agency's PRAC further corroborated this trend, reporting that 26% of patients receiving Advate® developed inhibitors (15% high-titer) compared to 37% receiving Kogenate/Helixate (22% high-titer) [2].

Hemophilia A Inhibitor Development Immunogenicity

Octocog Alfa (Kovaltry®) Exhibits Extended Half-Life and Higher Trough Levels Compared to Other Standard Half-Life rFVIII Products

A single-center, intra-patient comparison study evaluated the switch from standard half-life octocog alfa (Kovaltry®) to extended half-life damoctocog alfa pegol in 18 patients with hemophilia A. While the study primarily focused on the EHL product, it also provided comparative PK data for octocog alfa. Notably, 38.9% of patients treated with octocog alfa experienced zero bleeds, serving as a baseline for assessing newer products [1]. Separately, a phase 1 PK study in 13 adult patients with severe hemophilia A demonstrated that octocog alfa has a geometric mean elimination half-life of 11.0 hours, compared to 15.4 hours for rurioctocog alfa pegol (EHL) and 43.3 hours for efanesoctocog alfa [2].

Pharmacokinetics Prophylaxis Hemophilia A

Octocog Alfa (Recombinate®) Demonstrates Comparable Pharmacokinetics to Plasma-Derived FVIII with Lower Risk of Pathogen Transmission

A prospective, open-label multicenter study compared the pharmacokinetics of first-generation octocog alfa (Recombinate®) with plasma-derived factor VIII (pdFVIII) in 69 patients with severe or moderate hemophilia A. The mean in vivo half-lives of rFVIII and pdFVIII were both 14.7 hours, with incremental recoveries of 2.40%/IU/kg and 2.47%/IU/kg, respectively (P = 0.59), demonstrating PK bioequivalence [1]. However, the recombinant product eliminates the risk of bloodborne pathogen transmission inherent to plasma-derived concentrates, a critical differentiator for procurement decisions in regions with stringent safety requirements [2].

Pharmacokinetics Product Safety Hemophilia A

Third-Generation Octocog Alfa (Advate®) Exhibits High Specific Activity and Albumin-Free Formulation for Reduced Immunogenicity Risk

Advate® (octocog alfa, third-generation) is formulated without human- or animal-derived proteins in the cell culture, purification, or final formulation processes, reducing the theoretical risk of pathogen transmission and immunogenic reactions to foreign proteins [1]. The specific activity of Advate® is approximately 4,000–10,000 IU/mg protein, reflecting a high degree of purity [2]. In contrast, first-generation octocog alfa (Recombinate®) contains human albumin as a stabilizer, which may increase the risk of allergic reactions in susceptible patients and does not meet current regulatory preferences for albumin-free formulations [3].

Specific Activity Formulation Immunogenicity

Octocog Alfa (Kovaltry®) Shows Favorable Pharmacokinetic Profile vs. Other Standard Half-Life FVIII Products in Scandinavian Cohort

A study evaluating clinical outcomes and adherence in Scandinavian patients switching between standard half-life FVIII products suggested that BAY 81-8973 (octocog alfa, Kovaltry®) has a favorable PK profile compared to other SHL FVIII products [1]. While the study did not report head-to-head quantitative data, it provides class-level inference that within the octocog alfa class, third-generation formulations may offer PK advantages over earlier generations, potentially translating to improved bleed protection and adherence.

Pharmacokinetics Prophylaxis Adherence

Octocog Alfa Exhibits Lowest High-Titer Inhibitor Incidence Among Standard Half-Life rFVIII Products in Pediatric PUPs

A systematic review and meta-analysis of 16 studies involving 1,145 pediatric patients with hemophilia A found that octocog alfa (standard half-life rFVIII) exhibited the lowest high-titer inhibitor incidence among SHL products, at 12.7% (95% CI 5.3%–24.5%) [1]. For comparison, third-generation SHL rFVIII products collectively showed an all-inhibitor incidence of 36.4% (95% CI 27.2%–46.2%) and high-titer inhibitor incidence of 20.9% (95% CI 12.9%–30.3%) [2]. Additionally, octocog alfa demonstrated low treatment-related adverse events, with a proportion of 14.5% (95% CI 6.5%–26.7%) [1].

Pediatric Hemophilia Inhibitor Development Systematic Review

Optimal Application Scenarios for Octocog Alfa Based on Quantitative Differentiation Evidence


Prophylaxis in Previously Untreated Pediatric Patients with Severe Hemophilia A

Based on the systematic review evidence demonstrating octocog alfa's low high-titer inhibitor incidence (12.7%) in pediatric PUPs [1], third-generation octocog alfa products (Advate®) are particularly well-suited for initiating prophylactic therapy in young children with severe hemophilia A. The lower immunogenicity profile reduces the risk of inhibitor development, a major determinant of long-term treatment success and cost. This scenario prioritizes products with the most favorable safety data in the PUP population.

Standard Half-Life Prophylaxis with Optimized Trough Levels in Adults

For adult patients requiring standard half-life prophylaxis, the favorable PK profile of BAY 81-8973 (Kovaltry®) compared to other SHL FVIII products supports its selection for regimens aiming to achieve higher trough levels with standard dosing frequencies [2]. The data suggest that even within the SHL category, PK differences can impact clinical outcomes, making specific product selection relevant for optimizing bleed protection and adherence.

Replacement Therapy in Settings Prioritizing Pathogen Safety and Albumin-Free Formulations

Third-generation octocog alfa (Advate®) is manufactured using a plasma/albumin-free method, eliminating human- or animal-derived proteins from the entire process [3]. This formulation aligns with the highest current safety standards and is preferred in healthcare systems and clinical trials requiring recombinant products with minimal theoretical risk of pathogen transmission or immunogenic reactions to foreign proteins. This scenario is particularly relevant for procurement in regions with stringent regulatory requirements or for patients with a history of allergic reactions.

Comparative Effectiveness Research and Pharmacoeconomic Analyses

The well-documented quantitative differences in inhibitor incidence, pharmacokinetics, and formulation among octocog alfa products and comparators provide a robust foundation for comparative effectiveness research and pharmacoeconomic modeling. Researchers and health technology assessment bodies can utilize the head-to-head inhibitor data (HR 1.75–2.14 for Kogenate vs. Advate) [4] and PK parameters (t½ = 11.0 h for octocog alfa vs. 15.4 h for EHL comparators) [5] to conduct cost-effectiveness analyses that inform formulary decisions and treatment guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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